Ethyl 5,6-dimethoxynicotinate
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Overview
Description
Ethyl 5,6-dimethoxynicotinate is an organic compound with the molecular formula C10H13NO4. It is a derivative of nicotinic acid, featuring ethyl ester and methoxy groups at the 5 and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,6-dimethoxynicotinate can be synthesized through the esterification of 5,6-dimethoxynicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would include the esterification of 5,6-dimethoxynicotinic acid with ethanol, followed by purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dimethoxynicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6-dimethoxy-3-pyridinecarboxaldehyde or 5,6-dimethoxy-3-pyridinecarboxylic acid.
Reduction: Formation of 5,6-dimethoxy-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5,6-dimethoxynicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 5,6-dimethoxynicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Lacks the methoxy groups present in ethyl 5,6-dimethoxynicotinate.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
5,6-Dimethoxynicotinic acid: The parent acid form of this compound.
Uniqueness
This compound is unique due to the presence of both ethyl ester and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features may enhance its solubility, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 5,6-dimethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)9(14-3)11-6-7/h5-6H,4H2,1-3H3 |
InChI Key |
CWZKSQQZUAZTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)OC)OC |
Origin of Product |
United States |
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